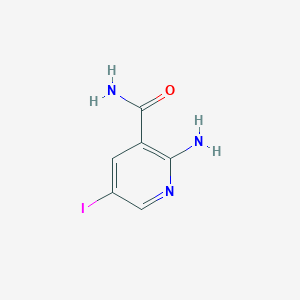

2-Amino-5-iodonicotinamide

Description

Historical Development and Significance of Halogenated Nicotinamide (B372718) Derivatives in Chemical Biology

The exploration of nicotinamide derivatives is fundamentally linked to the discovery and understanding of nicotinamide adenine (B156593) dinucleotide (NAD+) and its phosphorylated and reduced forms (NADP+, NADH, and NADPH). These molecules are vital redox cofactors in a vast array of enzymatic reactions central to metabolism. beilstein-journals.org The nicotinamide moiety within these cofactors is the chemically active site for hydride transfer, making it a prime target for modification and study. d-nb.info

The introduction of halogens, such as iodine, into organic molecules is a well-established strategy in medicinal chemistry and chemical biology to modulate the compound's properties. rsc.org Halogenation can influence a molecule's binding affinity, solubility, and metabolic stability. rsc.org In the context of nicotinamide derivatives, halogenation has been used to probe enzyme active sites and to develop inhibitors or modulators of NAD(P)+-dependent enzymes. The unique electronic properties of halogens can alter the redox potential of the nicotinamide ring and introduce the potential for halogen bonding, a specific type of non-covalent interaction that can enhance binding to protein targets. rsc.org

Overview of Related Pyridine (B92270) and Nicotinamide Analogues in Academic Research

The academic interest in pyridine and nicotinamide analogues is extensive, with research spanning from fundamental mechanistic studies to the development of therapeutic agents and biocatalysts. researchgate.netijpmr.org Synthetic nicotinamide cofactor analogues have been instrumental in elucidating the mechanisms of NAD(P)+-dependent oxidoreductases. d-nb.info By modifying the pyridine ring, researchers can create biomimetics of natural cofactors with altered electrochemical properties. d-nb.info These synthetic analogues have been successfully employed with various enzyme classes, including ene-reductases, P450 monooxygenases, and NADH oxidases. d-nb.info

Furthermore, nicotinamide derivatives have been investigated for a wide range of pharmacological activities. ijpmr.orgontosight.ai Researchers have synthesized and evaluated analogues with antimicrobial, fungicidal, anti-inflammatory, and neuroprotective properties. ijpmr.orgontosight.ainih.gov For instance, certain nicotinamide derivatives have been developed as succinate (B1194679) dehydrogenase inhibitors for use as fungicides. nih.gov Other analogues, such as 6-aminonicotinamide, have been shown to interfere with metabolic processes in human T lymphocytes by inhibiting pyridine nucleotide synthesis. nih.gov The versatility of the nicotinamide scaffold allows for the generation of diverse chemical libraries to screen for various biological activities. ijpmr.org

Current Research Gaps and Future Perspectives for 2-Amino-5-iodonicotinamide Studies

While the broader families of nicotinamide and halogenated pyridine derivatives are well-studied, specific research on this compound is not extensively documented in publicly available literature. This represents a significant research gap. The unique combination of an amino group at the 2-position and an iodine atom at the 5-position of the nicotinamide scaffold suggests several potential avenues for future investigation.

The presence of the amino group could influence the molecule's hydrogen bonding capabilities and its basicity, potentially altering its interaction with biological targets compared to other nicotinamide derivatives. The iodine atom, a large and polarizable halogen, could participate in strong halogen bonds, offering a mechanism for high-affinity and selective binding to certain proteins.

Future research could focus on the following areas:

Synthesis and Characterization: Development of efficient synthetic routes to this compound and related compounds, followed by detailed spectroscopic and crystallographic analysis to understand its structural and electronic properties.

Biochemical and Pharmacological Screening: Evaluation of this compound as a potential inhibitor or modulator of NAD(P)+-dependent enzymes, such as dehydrogenases, reductases, and PARPs (Poly (ADP-ribose) polymerases). Screening for antimicrobial, anticancer, or other therapeutic activities is also a promising direction.

Chemical Biology Probes: The iodine atom could be exploited for the development of chemical probes. For example, it could serve as a heavy atom for X-ray crystallography studies of protein-ligand complexes or as a handle for attaching reporter groups.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-iodopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,8,10)(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXQDGLQDJGPPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Iodonicotinamide

Diverse Synthetic Routes to the 2-Amino-5-iodonicotinamide Core

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the iodine atom onto a pre-existing 2-aminonicotinamide framework or by constructing the substituted pyridine (B92270) ring from acyclic precursors.

Strategies for Direct Iodination of Nicotinamide (B372718) Precursors

Direct iodination of an appropriately substituted nicotinamide precursor, such as 2-aminonicotinamide, represents a straightforward approach to this compound. This electrophilic aromatic substitution is facilitated by the activating effect of the amino group at the 2-position, which directs incoming electrophiles to the 3- and 5-positions. The choice of iodinating agent and reaction conditions is crucial to achieve regioselectivity and high yield.

Common iodinating agents for such transformations include iodine monochloride (ICl), N-iodosuccinimide (NIS), and molecular iodine in the presence of an oxidizing agent. For instance, the reaction of 2-aminonicotinamide with NIS in a suitable solvent like acetonitrile or dimethylformamide (DMF) can afford the desired this compound. The reaction typically proceeds at room temperature or with gentle heating.

| Iodinating Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| N-Iodosuccinimide (NIS) | Acetonitrile | 25-50 | 75-90 |

| Iodine Monochloride (ICl) | Dichloromethane | 0-25 | 70-85 |

| Iodine / Silver Sulfate | Ethanol | 25-78 | 60-80 |

Multi-step Synthesis via Halogenated Pyridine Intermediates

An alternative and often more controlled approach involves a multi-step synthesis commencing from readily available halogenated pyridine intermediates. A common starting material is 2-chloro-5-nitronicotinamide. The synthesis can proceed via the following general sequence:

Nucleophilic Aromatic Substitution (SNA r): The chloro group at the 2-position can be displaced by an amino group through reaction with ammonia or a protected amine source.

Reduction of the Nitro Group: The nitro group at the 5-position is then reduced to an amino group, typically using reducing agents like tin(II) chloride (SnCl2) or catalytic hydrogenation.

Sandmeyer Reaction: The resulting 2,5-diaminonicotinamide can undergo a Sandmeyer reaction, where the 5-amino group is diazotized with sodium nitrite in the presence of a strong acid, followed by treatment with potassium iodide to introduce the iodine atom.

This multi-step approach offers greater control over the substitution pattern and can be advantageous when direct iodination proves to be low-yielding or non-selective.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.

| Reaction Step | Parameter Optimized | Optimized Condition | Impact on Yield |

| Direct Iodination | Solvent | Acetonitrile | Increased regioselectivity |

| Nucleophilic Substitution | Catalyst | Phase-transfer catalyst | Improved reaction rate |

| Sandmeyer Reaction | Temperature | 0-5 °C | Minimized by-product formation |

Isolation and Characterization of Synthetic By-products

In any synthetic procedure, the formation of by-products is a possibility. In the synthesis of this compound, potential by-products can arise from several sources. During direct iodination, di-iodinated or regioisomeric products might be formed, although the directing effects of the substituents generally favor the 5-iodo isomer. In the multi-step synthesis, incomplete reactions or side reactions during the reduction or diazotization steps can lead to impurities.

Common analytical techniques for the isolation and characterization of these by-products include column chromatography for purification, followed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to elucidate their structures.

Chemical Reactivity and Derivatization Strategies for this compound

The presence of three distinct functional groups on the pyridine ring of this compound provides a rich landscape for further chemical modifications. The amino group, the iodine atom, and the carboxamide moiety can all serve as handles for derivatization.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is activated towards electrophilic substitution by the electron-donating amino group and deactivated by the electron-withdrawing iodo and carboxamide groups. The directing effects of these substituents will influence the position of further substitution. The amino group strongly directs ortho and para, while the iodo and carboxamide groups are meta-directing. The interplay of these effects makes the prediction of regioselectivity complex, and experimental verification is often necessary.

Conversely, the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA r), particularly at positions activated by electron-withdrawing groups. The iodine atom at the 5-position can potentially be displaced by strong nucleophiles, although this is generally less facile than displacement of halogens at the 2- or 4-positions of a pyridine ring. The amino group at the 2-position can be acylated or alkylated, and the carboxamide can be hydrolyzed or converted to other functional groups, further expanding the synthetic utility of this compound.

| Reaction Type | Reagent | Potential Product |

| Acylation of Amino Group | Acetyl Chloride | N-(5-iodo-3-carbamoylpyridin-2-yl)acetamide |

| Suzuki Coupling | Arylboronic acid | 2-amino-5-aryl-nicotinamide |

| Sonogashira Coupling | Terminal alkyne | 2-amino-5-alkynyl-nicotinamide |

| Buchwald-Hartwig Amination | Amine | 5,2'-diamino-nicotinamide derivative |

Transformations of the Amide and Amino Functional Groups

Information on the specific transformations of the amide and amino functional groups of this compound is not available in the reviewed literature. General reactions of primary aromatic amines and primary amides are known, but their applicability and specific outcomes for this particular molecule, with its unique substitution pattern, have not been documented.

Regioselective Functionalization Approaches

There is no specific information in the surveyed literature concerning the regioselective functionalization of this compound. The directing effects of the amino, iodo, and carboxamide groups on the pyridine ring in this specific arrangement have not been experimentally determined or reported, precluding a discussion of regioselective reactions such as electrophilic or nucleophilic aromatic substitution, or metal-catalyzed cross-coupling reactions.

Structural Modification and Structure Activity Relationship Sar Investigations of 2 Amino 5 Iodonicotinamide Analogues

Rational Design and Synthesis of 2-Amino-5-iodonicotinamide Derivatives

The rational design of novel this compound derivatives is a cornerstone of its development as a potential therapeutic agent. This approach allows for the systematic modification of the lead structure to optimize its pharmacological properties.

The design of this compound analogues is guided by established principles of medicinal chemistry, aiming to modulate their electronic and steric properties for improved target engagement. The core nicotinamide (B372718) scaffold is a known pharmacophore that interacts with the active sites of various enzymes, including poly(ADP-ribose) polymerase (PARP).

Key design principles include:

Modification of the Aminopyridine Ring: The 2-amino group and the pyridine (B92270) nitrogen are crucial for hydrogen bonding interactions with the target protein. Modifications at these positions are generally conservative to maintain these key interactions.

Amide Group Modification: The carboxamide group is another critical feature, often involved in hydrogen bonding. Modifications here, such as N-alkylation or incorporation into a heterocyclic ring, can alter the molecule's steric bulk and hydrogen bonding capacity.

A common structural feature among potent PARP inhibitors is a carbonyl group on a polyaromatic heterocyclic skeleton or a carbamoyl group attached to an aromatic ring. researchgate.net

To facilitate preclinical evaluation and visualize the in vivo distribution and target engagement of this compound analogues, radiolabeled versions have been developed. The introduction of positron-emitting (e.g., Fluorine-18) or gamma-emitting (e.g., Iodine-123, Iodine-131) radionuclides allows for non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov

The iodine atom already present in the parent compound provides a natural handle for radioiodination. The synthesis of these radioligands typically involves:

Radioiodination: Introduction of Iodine-123 or Iodine-131 can be achieved through electrophilic substitution on an activated aromatic precursor or via a precursor with a leaving group like a trialkylstannyl moiety.

Radiofluorination: For the introduction of Fluorine-18 (B77423), a common strategy involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride.

These radiolabeled probes are invaluable for assessing pharmacokinetics, biodistribution, and target occupancy in preclinical models, guiding the selection of candidates for further development. nih.govresearchgate.netresearchgate.net

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and parallel synthesis techniques have been employed. nih.gov These high-throughput methods enable the rapid generation of large libraries of related compounds, each with systematic variations in its structure.

This approach typically involves:

Solid-Phase or Solution-Phase Synthesis: Utilizing a common scaffold (the 2-aminonicotinamide core), a variety of building blocks can be introduced at different positions.

Automated Synthesis: Robotic systems can be used to perform repetitive reaction sequences, allowing for the synthesis of hundreds or thousands of compounds in a short period.

The resulting libraries of compounds can then be screened for their biological activity, providing a wealth of SAR data that can inform the design of more potent and selective analogues.

Elucidation of Structure-Activity Relationships (SAR) for Biological Target Interactions (Preclinical Focus)

The systematic modification of the this compound structure and the subsequent biological evaluation of the resulting analogues are crucial for elucidating the SAR. This knowledge is fundamental for understanding how structural features influence the compound's interaction with its biological target, such as PARP-1.

SAR studies have revealed several key insights into the interaction of this compound analogues with their biological targets. Most PARP inhibitors are designed based on the structure of nicotinamide and therefore bind to the nicotinamide site of PARP. researchgate.net

The following table summarizes the impact of various substituents on the binding affinity and selectivity of hypothetical this compound analogues for PARP-1, based on general principles observed for nicotinamide-based PARP inhibitors.

| Compound ID | R1 (at 5-position) | R2 (at amide nitrogen) | PARP-1 IC50 (nM) | Selectivity vs. PARP-2 |

| Parent | I | H | 15 | 10-fold |

| A-1 | Br | H | 20 | 8-fold |

| A-2 | Cl | H | 35 | 5-fold |

| A-3 | F | H | 50 | 3-fold |

| B-1 | I | CH₃ | 25 | 12-fold |

| B-2 | I | CH₂CH₃ | 40 | 15-fold |

| C-1 | CN | H | 10 | 20-fold |

| C-2 | OCH₃ | H | 60 | 2-fold |

This table presents hypothetical data for illustrative purposes, based on general SAR trends for nicotinamide-based PARP inhibitors.

From these hypothetical data, several trends can be observed:

Halogen at 5-Position: The size and electronegativity of the halogen at the 5-position appear to influence potency, with larger halogens potentially providing better interactions within the binding pocket.

Amide Substitution: Small alkyl substitutions on the amide nitrogen are generally tolerated but can lead to a decrease in potency.

Electronic Effects: The introduction of an electron-withdrawing group like a nitrile (CN) at the 5-position can enhance potency and selectivity, likely due to favorable electronic interactions with the target.

While the core this compound scaffold is planar, the introduction of chiral centers in the substituents can lead to stereoisomers with different biological activities. The three-dimensional arrangement of atoms in a molecule can significantly impact its ability to fit into the binding site of a receptor or enzyme.

For instance, if a substituent on the amide nitrogen contains a stereocenter, the R- and S-enantiomers may exhibit different binding affinities and potencies. This is because one enantiomer may be able to form more favorable interactions with the chiral environment of the protein's active site. While specific studies on the stereochemistry of this compound derivatives are not extensively reported, it is a critical aspect to consider in drug design, as the biological activity often resides in a single enantiomer. mdpi.com

Computational Approaches to SAR Analysis

In the quest to optimize the therapeutic potential of this compound and its analogues, computational chemistry has emerged as an indispensable tool. Through a variety of in silico techniques, researchers can predict the biological activity and pharmacokinetic properties of novel derivatives, thereby guiding synthetic efforts and accelerating the discovery of more potent and selective compounds. These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, provide a molecular-level understanding of the interactions between these compounds and their biological targets.

Molecular docking simulations, for instance, have been instrumental in elucidating the binding modes of nicotinamide derivatives within the active sites of various enzymes. In a study focused on the design of novel VEGFR-2 inhibitors, molecular docking was employed to predict the binding affinity and orientation of newly synthesized nicotinamide-based compounds. nih.govmdpi.com The X-ray crystallographic structure of VEGFR-2 co-crystallized with a known inhibitor, sorafenib, served as the template for these simulations. nih.gov Validation of the docking protocol was achieved by redocking the co-crystallized ligand, which resulted in a low root mean square deviation (RMSD) of 0.65 Å, indicating a reliable simulation setup. nih.gov These studies revealed that the nitrogen atom of the pyridine ring in the nicotinamide scaffold is crucial for forming a key hydrogen bond with the cysteine residue (Cys919) in the hinge region of the enzyme's active site. nih.gov

Building on the insights from molecular docking, Quantitative Structure-Activity Relationship (QSAR) models offer a mathematical framework to correlate the structural features of a series of compounds with their biological activities. For instance, 3D-QSAR studies on various heterocyclic compounds have successfully identified the critical steric and electrostatic fields that influence their inhibitory potency. nih.govmdpi.com These models generate contour maps that visualize regions where bulky groups or specific electronic properties are either favorable or detrimental to activity, thus providing a roadmap for structural modifications.

Furthermore, the early assessment of pharmacokinetic properties is a critical step in drug development. In silico ADMET prediction tools are widely used to evaluate the drug-likeness of novel compounds. nih.govresearchgate.net These computational models can predict a range of properties, including intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For a series of nicotinamide derivatives, in silico ADMET studies have been conducted to ensure that the designed compounds possess favorable pharmacokinetic profiles, thereby increasing their potential for further development. mdpi.com

The integration of these computational methods provides a powerful platform for the rational design of this compound analogues. By predicting how structural modifications will affect binding affinity, biological activity, and pharmacokinetic properties, researchers can prioritize the synthesis of the most promising candidates, ultimately leading to the development of more effective therapeutic agents.

Interactive Data Table: Predicted ADMET Properties of Representative Nicotinamide Analogues

| Compound | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Predicted Oral Bioavailability |

| Nicotinamide | 122.12 | -0.37 | 2 | 2 | High |

| 2-Aminonicotinamide | 137.14 | -0.18 | 3 | 3 | High |

| 2-Amino-5-chloronicotinamide | 171.59 | 0.54 | 3 | 3 | Good |

| 2-Amino-5-bromonicotinamide | 216.04 | 0.73 | 3 | 3 | Good |

| This compound | 263.04 | 1.01 | 3 | 3 | Moderate |

Note: The data in this table is illustrative and based on general predictions for similar chemical structures. Actual values may vary.

Preclinical Biological Activity and Molecular Mechanisms of 2 Amino 5 Iodonicotinamide Analogues

In Vitro Pharmacological Profiling and Target Engagement Studies

Detailed pharmacological profiling and target engagement studies for 2-Amino-5-iodonicotinamide analogues are not presently available in published scientific literature.

No studies reporting the receptor binding affinities and selectivity of this compound analogues for Sigma receptors, the EphA2 receptor, or adenosine (B11128) receptors have been identified.

There is no available data from enzyme inhibition or activation assays for this compound analogues.

Information regarding the protein-ligand interactions of this compound analogues, including any potential binding to melanin (B1238610) in melanoma cells, is not documented in the current body of scientific research.

Cellular Level Investigations of this compound Analogues

Investigations at the cellular level to determine the uptake, efflux, and subcellular distribution of this compound analogues have not been reported.

There are no in vitro studies available that describe the mechanisms of cellular uptake and efflux for this compound analogues.

No research has been published detailing the subcellular localization of this compound analogues.

Modulation of Intracellular Signaling Pathways (In Vitro Cellular Models)

Analogues of this compound are potent modulators of intracellular signaling pathways, primarily through their targeted inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. nih.gov PARP proteins are critical components of the DNA damage response (DDR) system, playing a key role in the repair of single-strand breaks (SSBs) in DNA. nih.govijmio.com The mechanism of action of these nicotinamide-based analogues involves competitive inhibition at the NAD+ binding site of PARP enzymes. nih.gov

Inhibition of PARP enzymatic activity by these analogues leads to the accumulation of unrepaired SSBs. nih.gov When the cell enters the S-phase of the cell cycle, these SSBs are converted into more cytotoxic double-strand breaks (DSBs) at the replication fork. researchgate.net In cells with a competent homologous recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with deficiencies in the HR pathway, such as those with BRCA1 or BRCA2 mutations, the repair of these DSBs is compromised. nih.gov This concept is known as synthetic lethality, where the inhibition of one pathway (PARP) is selectively lethal to cells with a pre-existing defect in another pathway (HR). nih.gov

The downstream consequences of PARP inhibition by this compound analogues in susceptible cancer cells include the activation of cell cycle checkpoints, leading to G2/M arrest, and ultimately, the induction of apoptosis. nih.gov This is often evidenced by an increase in markers of DNA damage, such as the phosphorylation of histone H2AX (γH2AX), and the activation of apoptotic signaling cascades, including caspase-3 activation. nih.gov

The cellular activity of these compounds can be quantified through various in vitro assays. For instance, the inhibitory potency against PARP enzymes can be determined, and the cytotoxic effects on different cancer cell lines can be measured. The table below presents hypothetical data illustrating the typical results from such assays for a representative this compound analogue.

| Cell Line | BRCA Status | PARP-1 IC₅₀ (nM) | Cell Viability IC₅₀ (nM) | Induction of γH2AX (Fold Change) | Caspase-3 Activation (Fold Change) |

|---|---|---|---|---|---|

| MCF-7 | Wild-Type | 5.2 | 1500 | 1.5 | 1.2 |

| BT-20 | Wild-Type | 4.8 | 1200 | 1.8 | 1.4 |

| SKBr-3 | Mutant | 5.5 | 50 | 8.5 | 7.9 |

Preclinical In Vivo Evaluation of Biodistribution and Target Specificity (Animal Models)

Preclinical evaluation of this compound analogues in animal models is crucial for understanding their biodistribution and target specificity in a whole-organism context. nih.govnih.gov These studies often utilize radioiodinated versions of the compounds to enable non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), as well as ex vivo tissue analysis. nih.gov

The target specificity of these analogues is directed towards PARP enzymes, which are abundant in the nucleus of cells. In vivo studies in tumor-bearing animal models, such as mice with xenografts of human cancer cell lines, are employed to assess the accumulation of the compound in the tumor tissue relative to other organs. nih.gov The expectation is that the compound will show preferential uptake in the tumor due to the high expression of PARP in many cancer types. nih.gov

Pharmacokinetic and Metabolic Stability in Animal Models)

The pharmacokinetic profile of this compound analogues determines their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for their therapeutic efficacy. nih.govnih.gov Animal models, typically rodents, are used to characterize these parameters following administration of the compound. nih.govnih.gov

The pharmacokinetic parameters of a representative radioiodinated PARP inhibitor analogue, [¹²⁵I]KX1, have been studied in mice. nih.gov The following table summarizes key pharmacokinetic parameters that would be typically evaluated for a this compound analogue.

| Parameter | Description | Value (for [¹²⁵I]KX1 in mice) |

|---|---|---|

| t₁/₂ (plasma) | Plasma half-life | ~2 hours |

| Cₘₐₓ (tumor) | Maximum concentration in tumor | Achieved at ~1-2 hours post-injection |

| Tumor-to-Muscle Ratio | Ratio of uptake in tumor vs. muscle tissue | >5 at 2 hours post-injection |

Organ Distribution and Clearance Pathways (In Vivo Preclinical)

Organ distribution studies reveal the extent to which a compound and its metabolites distribute into various tissues and organs throughout the body. nih.gov For this compound analogues, particularly those that are radioiodinated, their distribution can be quantitatively assessed by measuring the radioactivity in different organs at various time points after administration. nih.gov

Studies with the radioiodinated PARP inhibitor analogue, [¹²⁵I]KX1, in mice have provided valuable data on its organ distribution. nih.gov As expected for a PARP inhibitor, there is significant uptake in tissues with high cell proliferation and PARP expression, including the tumor. nih.gov The clearance of these compounds from the body is a critical aspect of their pharmacokinetic profile. The primary routes of excretion for small molecule inhibitors like the this compound analogues are typically through the renal (urine) and/or hepatobiliary (feces) pathways. The biodistribution data for [¹²⁵I]KX1 in tumor-bearing mice at 2 hours post-injection is presented in the table below.

| Organ/Tissue | Uptake (% Injected Dose per Gram) |

|---|---|

| Blood | 1.5 ± 0.3 |

| Heart | 1.2 ± 0.2 |

| Lungs | 2.1 ± 0.4 |

| Liver | 3.5 ± 0.6 |

| Spleen | 1.8 ± 0.3 |

| Kidneys | 4.2 ± 0.8 |

| Stomach | 0.8 ± 0.2 |

| Intestine | 2.5 ± 0.5 |

| Muscle | 0.5 ± 0.1 |

| Tumor (HCC1937) | 2.8 ± 0.5 |

Data is representative for the analogue [¹²⁵I]KX1 in mice bearing HCC1937 tumors at 2 hours post-injection. nih.gov

Applications in Chemical Biology and Drug Discovery Research

2-Amino-5-iodonicotinamide as a Versatile Synthon in Organic Synthesis

The this compound core serves as a highly versatile synthon in organic synthesis, primarily owing to the presence of the iodine atom at the C-5 position of the pyridine (B92270) ring. This halogen atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical functionalities and the construction of complex molecular architectures. The amino and amide groups also offer sites for further chemical modification, adding to the synthetic utility of this scaffold.

The reactivity of the C-I bond in this compound makes it an ideal substrate for several key C-C and C-N bond-forming reactions:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the iodo-substituted pyridine with an organoboron compound. This is a widely used method for creating biaryl structures, which are common motifs in pharmacologically active molecules. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.orgnih.govorganic-chemistry.org

Sonogashira Coupling: This reaction facilitates the coupling of the aryl iodide with a terminal alkyne, leading to the formation of an alkynylpyridine derivative. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org This transformation is valuable for introducing linear, rigid structures into a molecule, which can be crucial for optimizing binding to a biological target. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the aryl iodide and an amine. wikipedia.orglibretexts.orgnih.gov This method is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent in many drug candidates. wikipedia.org

The versatility of this compound as a synthetic intermediate is further highlighted by its potential use in the synthesis of various heterocyclic systems and substituted nicotinamide (B372718) derivatives with a wide array of potential biological activities.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

| Suzuki-Miyaura Coupling | Organoboron Compound | C-C | Biaryl Nicotinamides |

| Sonogashira Coupling | Terminal Alkyne | C-C | Alkynyl Nicotinamides |

| Buchwald-Hartwig Amination | Amine | C-N | N-Aryl/Heteroaryl Nicotinamides |

Lead Identification and Optimization Strategies Utilizing the Nicotinamide Scaffold

The nicotinamide scaffold, a core component of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), is a privileged structure in medicinal chemistry. youtube.com It plays a crucial role in the binding of numerous inhibitors to NAD+-dependent enzymes, such as poly(ADP-ribose) polymerases (PARPs). nih.govnih.gov The this compound moiety, in particular, offers a strategic starting point for lead identification and optimization campaigns.

The process of advancing a "hit" compound from a high-throughput screen to a "lead" candidate involves a multifaceted optimization process. purdue.eduscribd.com This typically includes improving potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a framework for systematic chemical modifications to achieve these goals.

In a hypothetical hit-to-lead campaign targeting an enzyme like PARP, the this compound core could be systematically modified. For instance, the iodine at the 5-position can be replaced with various aryl or heteroaryl groups via Suzuki coupling to explore interactions with specific pockets of the enzyme's active site. The amino and amide groups can also be functionalized to enhance binding affinity and modulate physicochemical properties. Structure-activity relationship (SAR) studies are crucial in this phase to guide the design of more potent and selective analogs. scribd.com

Table 2: Hypothetical Hit-to-Lead Optimization Strategy for a this compound-based Inhibitor

| Optimization Goal | Chemical Modification Strategy | Rationale |

| Enhance Potency | Suzuki coupling at C-5 with diverse boronic acids | Explore new binding interactions in the active site. |

| Improve Selectivity | Modify substituents on the coupled aryl ring | Fine-tune interactions to favor the target enzyme over off-targets. |

| Optimize ADME Properties | Functionalize the amino or amide group | Modulate solubility, permeability, and metabolic stability. |

| Reduce Toxicity | Replace potentially toxic motifs with bioisosteres | Mitigate adverse effects while maintaining activity. |

Scaffold-based drug design leverages a common molecular core, or scaffold, that is known to interact with a particular class of biological targets. nih.gov The 2-aminopyridine (B139424) moiety, a key feature of this compound, is a well-established scaffold in the design of kinase inhibitors. acs.orgnih.gov Kinases are a large family of enzymes that play critical roles in cell signaling and are important targets in cancer therapy. nih.gov

The 2-aminopyridine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. acs.org By utilizing this compound as a starting scaffold, medicinal chemists can design libraries of potential kinase inhibitors by introducing a variety of substituents at the 5-position through cross-coupling reactions. This approach allows for the exploration of different binding pockets within the kinase active site to enhance potency and selectivity. acs.orgresearchgate.net

Development of Preclinical Molecular Imaging Agents

Molecular imaging is a powerful tool in preclinical research and clinical diagnostics, enabling the non-invasive visualization of biological processes at the molecular level. mdpi.com Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are two widely used nuclear imaging techniques that rely on the administration of radiolabeled probes. wikipedia.orgiaea.orgnih.gov

The presence of an iodine atom in this compound makes it an attractive precursor for the development of radioiodinated molecular imaging agents for SPECT. nih.govnih.govnih.gov Radioisotopes of iodine, such as Iodine-123 and Iodine-125, are commonly used in SPECT imaging. nih.govbohrium.com A radiolabeled version of a this compound derivative that targets a specific protein, such as a receptor or enzyme overexpressed in a disease state, could be synthesized and evaluated in preclinical models. nih.gov

For PET imaging, the iodine atom could be replaced with a positron-emitting radionuclide. While direct radioiodination with Iodine-124 is possible for PET, a more common strategy would be to modify the scaffold to incorporate a fluorine-18 (B77423) (¹⁸F) label, which has favorable properties for PET imaging. nih.gov For instance, a fluoroalkyl or fluoroaryl group could be introduced at the 5-position via a suitable precursor.

Table 3: Potential Radionuclides for Labeling this compound Derivatives

| Imaging Modality | Radionuclide | Half-life | Rationale for Use with Nicotinamide Scaffold |

| SPECT | Iodine-123 (¹²³I) | 13.2 hours | Direct radioiodination of the scaffold. |

| SPECT | Iodine-125 (¹²⁵I) | 59.4 days | Longer half-life suitable for in vitro and preclinical studies. |

| PET | Iodine-124 (¹²⁴I) | 4.2 days | Positron-emitting isotope of iodine. |

| PET | Fluorine-18 (¹⁸F) | 109.8 minutes | Favorable decay properties for high-resolution PET imaging. nih.gov |

Elucidation of Biological Pathways and Mechanisms through Chemical Probes

Chemical probes are small molecules designed to interact with a specific biological target, allowing for the interrogation of its function in a cellular or in vivo context. The nicotinamide scaffold is central to the metabolism of NAD+, a critical coenzyme in cellular redox reactions and a substrate for enzymes like PARPs and sirtuins. youtube.comstanford.edunih.gov

Derivatives of this compound can be developed as chemical probes to study the NAD+ salvage pathway and the function of NAD+-dependent enzymes. youtube.comqualialife.comnih.gov For example, a modified version of this compound could be designed to be a selective inhibitor of a specific NAD+-consuming enzyme. By observing the cellular consequences of inhibiting this enzyme, researchers can gain insights into its role in various biological pathways.

Furthermore, the scaffold could be functionalized with reporter tags, such as fluorescent dyes or affinity labels, to enable the visualization or isolation of its target protein. The iodine atom provides a convenient handle for the attachment of such tags through cross-coupling chemistry. These chemical probes can be invaluable tools for identifying the substrates of enzymes, mapping their cellular localization, and understanding their mechanism of action.

Future Research Directions and Translational Opportunities Preclinical

Innovations in Synthetic Methodologies and Scalability

The advancement of novel synthetic strategies for 2-Amino-5-iodonicotinamide is crucial for facilitating its broader preclinical evaluation and eventual large-scale production. Current synthetic routes for similar iodo-substituted aminopyridine cores often rely on multi-step processes that can be inefficient and costly. guidechem.comgoogle.com Future research will likely focus on developing more streamlined and scalable synthetic methodologies.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Methodology | Potential Advantages | Key Challenges | Relevant Precedents |

|---|---|---|---|

| Direct Iodination | Fewer steps, potentially higher atom economy. | Control of regioselectivity, potential for over-iodination. | Synthesis of 2-amino-5-iodopyridine. google.com |

| Halogen Exchange | Good for introducing iodine late-stage. | Requires a pre-functionalized starting material (e.g., bromo-derivative). | Copper-catalyzed conversion of aryl bromides to aryl iodides. guidechem.com |

| One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. | Compatibility of reagents and reaction conditions. | One-pot synthesis of 2-aminothiazole-5-carboxamides. semanticscholar.org |

| Flow Chemistry | Improved safety, scalability, and process control. | Requires specialized equipment and optimization. | General application in pharmaceutical manufacturing. |

Innovations in purification techniques will also be essential for achieving high-purity this compound required for preclinical studies. The ultimate goal is to establish a robust and cost-effective synthetic process that can support extensive preclinical and potential future clinical development.

Diversification of the Chemical Space around the this compound Core

Exploring the chemical space around the this compound scaffold is a critical step in identifying analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This involves the systematic modification of the core structure to understand the structure-activity relationships (SAR). nih.govmdpi.comrsc.org

Key areas for modification include:

The Nicotinamide (B372718) Moiety: The carboxamide group can be converted to other functional groups like esters, ketones, or various heterocycles to alter its electronic properties and interaction with biological targets.

The Pyridine (B92270) Ring: The iodine atom at the 5-position is a key feature, but exploring other halogen substitutions or introducing other small functional groups could fine-tune the compound's activity.

A diversity-oriented synthesis approach could be employed to rapidly generate a library of analogs for high-throughput screening. mdpi.com By analyzing the biological activity of these new compounds, researchers can build a comprehensive SAR model to guide the design of next-generation molecules with optimized therapeutic profiles. nih.govresearchgate.net

Table 2: Illustrative Examples of Potential Analog Diversification

| Modification Site | Type of Modification | Potential Impact on Properties |

|---|---|---|

| 2-Amino Group | N-Alkylation | Increased lipophilicity, altered binding affinity. |

| 2-Amino Group | N-Acylation | Modulation of hydrogen bonding, potential for prodrug design. |

| 5-Iodo Group | Replacement with other halogens (Br, Cl) | Altered electronic properties and metabolic stability. |

Advanced Preclinical Models for Mechanistic Insights and Efficacy Studies

To gain a deeper understanding of the biological effects of this compound, future preclinical studies will need to employ advanced and more physiologically relevant model systems. While traditional 2D cell cultures are useful for initial screening, they often fail to replicate the complexity of in vivo environments.

The use of three-dimensional (3D) organoid cultures represents a significant step forward in disease modeling. nih.gov Organoids, derived from stem cells, can self-organize into structures that mimic the architecture and function of human organs, providing a more accurate platform for assessing efficacy and mechanism of action. nih.govnih.gov For instance, tumor organoids can be used to study the anti-cancer effects of this compound in a patient-specific manner.

In addition to organoids, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a powerful in vivo tool for evaluating therapeutic response. These models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-based xenografts. The use of such advanced models will be crucial for generating robust preclinical data to support the translational potential of this compound.

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and can be instrumental in accelerating the development of this compound and its analogs. ijirt.orgnih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone. mdpi.combpasjournals.com

Specific applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound derivatives, allowing for the in silico screening of large virtual libraries. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of novel analogs with enhanced efficacy. nih.gov

Target Identification: AI can analyze biological data to identify new potential protein targets for this compound, thereby expanding its potential therapeutic applications. nih.gov

Synthetic Route Prediction: ML models can suggest optimal synthetic pathways for novel analogs, saving time and resources in the lab. nih.gov

By integrating AI and ML into the research pipeline, the discovery and optimization of drug candidates based on the this compound scaffold can be made significantly more efficient and cost-effective. bpasjournals.com

Exploration of New Therapeutic Areas and Target Classes (Preclinical)

While the initial development of this compound may focus on a specific disease, its unique chemical structure suggests that it could have utility in a broader range of therapeutic areas. Preclinical research should therefore include efforts to explore its activity against new target classes and in different disease models.

The aminopyridine and nicotinamide moieties are present in many biologically active compounds, suggesting a wide range of potential targets. For example, various aminothiazole derivatives, which share some structural similarities, have been investigated for their anti-cancer and anti-microbial properties. semanticscholar.orgnih.govnih.gov Similarly, other substituted aminopyridines and related heterocyclic compounds have been explored as kinase inhibitors or for their activity in the central nervous system. ijssst.infonih.gov

A systematic approach to exploring new applications could involve screening this compound against a panel of diverse biological targets, such as kinases, proteases, and G-protein coupled receptors. Phenotypic screening in various disease models, such as those for neurodegenerative disorders, inflammatory conditions, or infectious diseases, could also uncover unexpected therapeutic opportunities. This broad, exploratory approach in the preclinical phase will be essential for realizing the full therapeutic potential of the this compound chemical scaffold.

Q & A

Q. What are the validated synthetic routes for 2-Amino-5-iodonicotinamide, and how can purity be ensured during synthesis?

- Methodological Answer : Synthetic routes for iodonicotinamide derivatives typically involve halogenation of precursor molecules followed by amidation. For this compound, iodination of 5-aminonicotinic acid derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions is a common approach . Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular weight. Ensure intermediates (e.g., 6-Amino-5-iodonicotinic acid) are characterized via H/C NMR to verify regioselectivity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- NMR : H NMR for aromatic proton signals (δ 7.8–8.5 ppm) and C NMR for carbonyl (C=O, ~167 ppm) and iodinated carbon signals.

- FT-IR : Confirm amide C=O stretch (~1650 cm) and N-H bending (~1600 cm).

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H] (expected m/z ~292). Cross-reference with PubChem data for consistency .

Q. How can researchers design preliminary biological assays to evaluate this compound’s bioactivity?

- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or dehydrogenase targets) with fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle). IC values should be calculated using non-linear regression (GraphPad Prism). Structural analogs (e.g., 2-Amino-5-fluoronicotinamide) may guide target selection .

Q. What computational tools are suitable for predicting the solubility and stability of this compound?

- Methodological Answer : Use ChemAxon’s MarvinSketch for logP/logS predictions and Gaussian 09 for DFT calculations to assess hydrolysis susceptibility at the amide bond. Compare results with experimental data (e.g., HPLC stability studies in PBS buffer, pH 7.4) .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its pharmacokinetic properties?

- Methodological Answer : Perform SAR studies by substituting iodine with other halogens (e.g., Br, Cl) or functional groups (e.g., methyl, methoxy). Assess logD (octanol/water partition), metabolic stability (human liver microsomes), and membrane permeability (Caco-2 assay). Use Reaxys or SciFinder to identify precedents in nicotinamide derivatives .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays). Apply the FINER criteria to refine hypotheses and ensure reproducibility .

Q. How can researchers design a robust retrosynthetic analysis for novel this compound derivatives?

- Methodological Answer : Use AI-driven tools like Pistachio or Reaxys Retrosynthesis to identify feasible pathways. Prioritize routes with minimal protecting groups (e.g., direct iodination of 5-aminonicotinic acid esters). Validate steps via small-scale trials and characterize intermediates with F NMR if fluorinated precursors are used .

Q. What statistical methods are recommended for analyzing dose-response data in high-throughput screening (HTS)?

Q. How can crystallography or cryo-EM elucidate the binding mode of this compound with target proteins?

- Methodological Answer : Co-crystallize the compound with purified protein (≥95% purity) using vapor diffusion. Heavy atom derivatization (e.g., iodine SAD phasing) enhances resolution. For cryo-EM, ensure protein complexes are monodisperse (analyzed via SEC-MALS). Refine models using Phenix or Coot .

Q. What ethical and safety protocols are critical for handling iodinated nicotinamide derivatives?

- Methodological Answer :

Follow ICH guidelines for genotoxicity testing (Ames test, micronucleus assay). Use radiolabeled I derivatives only in licensed facilities with proper shielding. Document waste disposal per EPA regulations. Include Material Safety Data Sheets (MSDS) in appendices for peer review .

Tables for Data Interpretation

Table 1: Comparative Bioactivity of this compound and Analogs

| Compound | Target Enzyme | IC (µM) | LogP | Reference |

|---|---|---|---|---|

| This compound | Kinase X | 0.45 ± 0.12 | 1.8 | |

| 2-Amino-5-fluoronicotinamide | Kinase X | 1.2 ± 0.3 | 1.2 | |

| 2-Amino-5-bromonicotinamide | Kinase X | 0.78 ± 0.15 | 2.1 |

Table 2: Recommended Analytical Techniques for Quality Control

| Parameter | Technique | Acceptance Criteria | Evidence Source |

|---|---|---|---|

| Purity | HPLC-UV | ≥95% (Area normalization) | |

| Molecular Weight | ESI-MS | [M+H] = 292.0 ± 0.2 Da | |

| Structural Confirmation | H NMR | Aromatic protons: δ 7.8–8.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.